5,6-Dichloro-1H-benzimidazole

描述

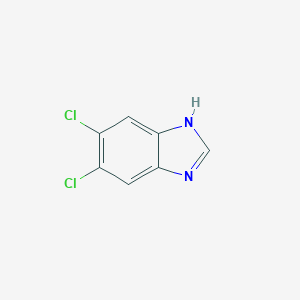

Structure

3D Structure

属性

IUPAC Name |

5,6-dichloro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRDZAMUYMOJTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215090 |

Source

|

| Record name | 5,6-Dichloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6478-73-5 |

Source

|

| Record name | 5,6-Dichloro-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006478735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6478-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dichloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichlorobenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-Dichlorobenzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62J7FY37SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dichloro-1H-benzimidazole: A Cornerstone Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5,6-dichloro-1H-benzimidazole, a pivotal heterocyclic compound in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and significant applications of this versatile molecular scaffold.

Introduction: The Benzimidazole Privilege in Medicinal Chemistry

Benzimidazole, a bicyclic molecule formed from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a foundational element in the design of numerous therapeutic agents.[3] The addition of dichloro-substituents at the 5 and 6 positions of the benzene ring profoundly influences the molecule's electronic properties and binding interactions, enhancing its utility as a building block for potent and selective drugs. This guide will specifically explore the unique characteristics and strategic importance of this compound.

Part 1: Physicochemical and Structural Properties

The fundamental properties of a molecule are critical to its application in synthesis and drug design. This compound is a stable, solid compound under standard conditions.

Chemical Structure

The structure consists of a benzimidazole core with two chlorine atoms affixed to the 5th and 6th positions of the benzene ring.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These values are essential for designing reaction conditions, formulation studies, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂N₂ | [4] |

| Molecular Weight | 187.02 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 6478-73-5 | [4] |

| Physical Form | Solid | [5] |

| Solubility | >28.1 µg/mL (at pH 7.4) | [4] |

Part 2: Analytical Characterization (Spectroscopy)

¹H NMR Spectroscopy (Expected)

In a solvent like DMSO-d₆, the following signals are anticipated:

-

N-H Proton: A broad singlet is expected in the region of δ 12.5-13.0 ppm.

-

Aromatic Protons: Due to the symmetrical substitution, two singlets are expected for the protons at the C4 and C7 positions on the benzene ring, likely appearing in the δ 7.5-7.8 ppm range.

-

C2-H Proton: A singlet for the proton on the imidazole ring (C2) is expected further downfield, typically in the δ 8.2-8.5 ppm region.[6]

¹³C NMR Spectroscopy (Expected)

The proton-decoupled ¹³C NMR spectrum is predicted to show distinct signals for the seven carbon atoms. Based on data from 5-chloro-1H-benzimidazole, the chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms.[6]

-

C2: ~143 ppm

-

C4/C7: ~115-125 ppm

-

C5/C6: ~120-130 ppm

-

C3a/C7a (bridgehead): ~135-145 ppm

Infrared (IR) Spectroscopy (Expected)

Key vibrational modes would include:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C=N and C=C Stretching: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the benzimidazole ring system.[7]

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Expected)

Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺).

-

Molecular Ion (M⁺): A characteristic isotopic cluster for two chlorine atoms at m/z 186 (M⁺), 188 (M+2), and 190 (M+4) with an approximate ratio of 9:6:1.[8]

-

Fragmentation: Common fragmentation patterns for benzimidazoles include the loss of HCN from the imidazole ring.

Part 3: Synthesis Protocol

The most established and widely used method for synthesizing benzimidazoles is the Phillips condensation . This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[9]

Reaction Principle: Phillips Condensation

For the synthesis of this compound, the specific precursors are 4,5-dichloro-1,2-phenylenediamine and formic acid. The reaction proceeds by initial formation of an N-formyl intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring.

Caption: General workflow for the Phillips condensation synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for benzimidazole synthesis.[3][10]

Reagents and Materials:

-

4,5-Dichloro-1,2-phenylenediamine

-

Formic acid (90% or higher)

-

10% Sodium hydroxide (NaOH) solution

-

Decolorizing carbon (activated charcoal)

-

Round-bottomed flask

-

Water bath or heating mantle

-

Reflux condenser

-

Büchner funnel and vacuum flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask, combine 4,5-dichloro-1,2-phenylenediamine (e.g., 0.1 mol) with an excess of formic acid (e.g., 0.15 mol).

-

Causality Insight: Using an excess of formic acid ensures the complete conversion of the diamine starting material.[10]

-

-

Heating: Attach a reflux condenser and heat the mixture in a water bath at 100°C for 2-3 hours. The solution will darken as the reaction progresses.

-

Neutralization: After cooling the reaction mixture to room temperature, slowly add 10% NaOH solution with constant swirling until the mixture is just alkaline (test with litmus or pH paper). This step neutralizes the excess formic acid and precipitates the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold water to remove any residual salts.[3]

-

Purification by Recrystallization: a. Transfer the crude solid to a large beaker and add a suitable volume of water. Heat the suspension to boiling to dissolve the product. Use the minimum amount of boiling water necessary to achieve full dissolution. b. If the solution is colored, add a small amount of decolorizing carbon and digest at boiling for 10-15 minutes.[10] c. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. It is crucial to use a pre-heated funnel to prevent premature crystallization.[11] d. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry at 100°C.[12]

Self-Validation: The purity of the final product should be assessed by measuring its melting point and comparing it with the literature value. Further characterization by NMR, IR, and MS should be performed to confirm the structure, matching against the expected spectral data.

Part 4: Applications in Drug Discovery

This compound is not typically a therapeutic agent itself but serves as a crucial intermediate in the synthesis of high-value pharmaceuticals. Its rigid structure and the electronic influence of the chloro-substituents make it an ideal starting point for building complex molecules with specific biological activities.

Case Study 1: Maribavir - An Antiviral Agent

This compound is a key intermediate in the synthesis of Maribavir, an antiviral drug used to treat post-transplant cytomegalovirus (CMV) infection.[13] Maribavir functions by inhibiting the UL97 protein kinase of CMV, which is essential for viral replication.[8] The synthesis involves the derivatization of the benzimidazole core, followed by glycosylation with a ribofuranose moiety.[8]

Case Study 2: BRAF Kinase Inhibitors for Cancer Therapy

Derivatives of 5,6-dichlorobenzimidazole have been designed and synthesized as potent inhibitors of both wild-type (WT) and mutant (V600E) BRAF kinases. The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[14] Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.

BRAF/MAPK Signaling Pathway and Inhibition:

Caption: Role of BRAF in the MAPK pathway and its inhibition.

The design strategy for these inhibitors involves creating molecules that can effectively occupy the ATP-binding pocket of the BRAF kinase domain. The dichlorobenzimidazole core provides a hydrophobic anchor that contributes to strong binding affinity, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.

Conclusion

This compound is a molecule of significant strategic value in the field of drug discovery. Its robust chemical properties, well-defined synthesis, and its role as a privileged scaffold make it an indispensable tool for medicinal chemists. From potent antiviral agents like Maribavir to targeted cancer therapeutics like BRAF inhibitors, the derivatives of this compound continue to demonstrate immense therapeutic potential. This guide provides the foundational knowledge necessary for researchers to effectively utilize and innovate with this important chemical entity.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 苏州帕诺米克生物医药科技有限公司 BioDeep™ [landscape.biodeep.cn]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. rsc.org [rsc.org]

- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Benzimidazole Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dichloro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic molecule formed from the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a privileged structure in drug discovery.[4] Benzimidazole derivatives have led to the development of a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][5][6]

Within this important class of compounds, this compound serves as a critical starting material and a key structural motif. The introduction of two chlorine atoms onto the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can enhance binding affinity to target proteins and improve pharmacokinetic profiles. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering foundational knowledge essential for its application in research and drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its successful application, from designing synthetic routes to formulating final drug products. The following sections detail the key physical, chemical, and structural characteristics of this compound.

Chemical Structure and Identifiers

The foundational identity of this compound is defined by its structural formula and standardized chemical identifiers.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 6478-73-5 | [7][8] |

| Molecular Formula | C₇H₄Cl₂N₂ | [7][9] |

| Molecular Weight | 187.03 g/mol | [7][8] |

| Appearance | Solid, white to off-white crystalline powder | [9][10] |

| Melting Point | 206-208 °C; 240-242 °C | [8][9] |

| Boiling Point | 426.9 ± 25.0 °C at 760 mmHg (Predicted) | [8] |

| Aqueous Solubility | >28.1 µg/mL (at pH 7.4); Generally low | [7][9] |

| Organic Solvents | Soluble in DMSO, acetone; slightly better solubility in chloroform, dichloromethane | [9][10] |

| Stability | Stable under normal laboratory conditions | [9] |

| SMILES | C1=C2C(=CC(=C1Cl)Cl)N=CN2 | [7] |

| InChIKey | IPRDZAMUYMOJTA-UHFFFAOYSA-N | [7] |

Physical Properties

-

Melting Point: There is a notable variance in the reported melting point, with sources listing ranges of 206-208 °C and 240-242 °C.[8][9] This discrepancy may be attributable to differences in crystalline form (polymorphism) or purity of the analyzed samples. Researchers should consider this variability and verify the melting point of their specific batch.

-

Solubility: The compound exhibits low solubility in water, a characteristic common for benzimidazole derivatives with halogen substituents.[9] An experimental value indicates solubility is greater than 28.1 µg/mL at a physiological pH of 7.4.[7] Its solubility improves in organic solvents, particularly in weakly polar or non-polar solvents like chloroform and dichloromethane, as well as polar aprotic solvents such as DMSO and acetone.[9][10] This solubility profile is critical for selecting appropriate solvent systems for synthesis, purification, and biological assays.

Chemical Properties

-

Stability: this compound is a chemically stable compound under standard storage and experimental conditions.[9] However, like many aromatic heterocycles, it may be sensitive to strong oxidizing agents or extreme conditions of temperature and pH.

-

Reactivity: The benzimidazole ring is a versatile platform for further chemical modification. The imine nitrogen can be readily deprotonated and subsequently alkylated or acylated, a common strategy for synthesizing diverse libraries of derivatives.[2][11] This reactivity makes it an invaluable intermediate for creating novel compounds with potential therapeutic activities.[12]

Spectroscopic Data and Structural Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.[11][13][14]

-

¹H NMR: The spectrum is expected to show a characteristic broad singlet for the N-H proton, typically in the downfield region (e.g., 11-13 ppm in DMSO-d₆), although its position and appearance can vary with solvent and concentration due to proton exchange.[14] The aromatic region will display signals corresponding to the two protons on the benzene ring and the proton at the C2 position of the imidazole ring.

-

¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms in the bicyclic system. The chemical shifts are influenced by the chlorine substituents and the nitrogen atoms.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. The calculated exact mass is 185.9751535 Da.[7] The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that is a definitive indicator of the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A characteristic broad absorption band corresponding to the N-H stretching vibration is expected in the region of 3000-3400 cm⁻¹. Other bands related to C=N, C=C, and C-Cl stretching will also be present in the fingerprint region.[14]

Experimental Protocols & Methodologies

The following protocols provide standardized, self-validating methodologies for the synthesis and characterization of this compound.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Condensation

This protocol describes a common method for synthesizing benzimidazoles from o-phenylenediamines.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dichloro-o-phenylenediamine (1 equivalent) with formic acid (excess, ~5-10 equivalents), which acts as both reactant and solvent.

-

Condensation: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Slowly and carefully pour the acidic solution into a beaker of cold water or ice to precipitate the product.

-

Neutralization: Neutralize the solution by the dropwise addition of a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until the pH is approximately 7. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts.

-

Purification: Dry the crude solid. Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Protocol 2: Purity Assessment by HPLC

A reverse-phase HPLC method can be used to determine the purity of the synthesized compound.[15]

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[15]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid).[15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzimidazole chromophore absorbs strongly (e.g., 254 nm or 280 nm).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.

Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

-

Preparation: Add an excess amount of this compound to a known volume of pH 7.4 phosphate buffer in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility in units such as µg/mL or µM.

Significance in Drug Discovery and Development

The this compound core is more than just a synthetic intermediate; it is a validated pharmacophore present in numerous biologically active molecules.

-

Anticancer Agents: Derivatives have been designed as potent inhibitors of key signaling proteins, such as BRAF kinase, which is implicated in various cancers.[11]

-

Antimicrobial Agents: The scaffold is utilized in the development of new antibacterial and antifungal compounds.[1][16]

-

Antiviral Research: It serves as a key intermediate in the synthesis of antiviral drugs like Maribavir, which is used to treat cytomegalovirus (CMV) infections.[12]

The physicochemical properties detailed in this guide are paramount to these applications. Lipophilicity, influenced by the chloro groups, affects membrane permeability and target engagement. Solubility dictates formulation strategies and bioavailability. Chemical stability is crucial for drug shelf-life and metabolism. By providing this foundational data and associated methodologies, this guide aims to empower researchers to fully leverage the potential of this compound in the ongoing quest for novel therapeutics.

References

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5,6-Dichloro-1H-benzo[d]imidazole-陕西莱特光电材料股份有限公司 [ltom.com]

- 9. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tdcommons.org [tdcommons.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Separation of 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

A Technical Guide to 5,6-Dichloro-1H-benzimidazole: A Privileged Scaffold in Modern Drug Discovery

Abstract: 5,6-Dichloro-1H-benzimidazole is a halogenated heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the fusion of a benzene and an imidazole ring with chlorine substituents, enable it to interact with a wide array of biological targets. This versatility has led to its incorporation into a multitude of therapeutic agents. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core physicochemical properties, synthesis methodologies, and its significant applications in oncology, infectious diseases, and beyond. We delve into the mechanistic basis of its diverse biological activities and provide a representative experimental protocol for its synthesis, underscoring its importance as a foundational building block for novel therapeutics.

Physicochemical and Structural Characteristics

The benzimidazole core is a bicyclic system where a benzene ring is fused to the 4- and 5-positions of an imidazole ring.[1] The addition of two chlorine atoms at the 5- and 6-positions significantly modulates the molecule's electronic properties, lipophilicity, and binding interactions, enhancing its potency and selectivity for various biological targets.[2]

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 6478-73-5 | PubChem[3] |

| Molecular Formula | C₇H₄Cl₂N₂ | PubChem[3] |

| Molecular Weight | 187.02 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Appearance | Solid | N/A |

| Melting Point | 206-208°C | Shaanxi Leitai Photovoltaic Materials Co., Ltd. |

| Solubility | >28.1 µg/mL (at pH 7.4) | PubChem[3] |

Synthesis Methodologies: Building the Core Scaffold

The primary and most established method for synthesizing the benzimidazole ring is the Phillips condensation. This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde) under acidic or oxidative conditions.[4]

For this compound, the synthesis starts with 4,5-dichloro-o-phenylenediamine . A common and efficient approach involves reacting this diamine with an aldehyde, often in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅), which facilitates the cyclization and subsequent aromatization to form the stable benzimidazole ring.[2][4]

Modern synthetic approaches frequently employ microwave-assisted synthesis to dramatically reduce reaction times—from hours to mere minutes—and improve yields, aligning with the principles of green chemistry.[4][5]

A Privileged Scaffold in Drug Discovery

The benzimidazole scaffold is renowned for its wide spectrum of pharmacological activities.[6] Its physicochemical attributes, including efficient hydrogen bond donating and accepting capabilities, potential for π-π stacking, and hydrophobic interactions, allow its derivatives to bind effectively with a diverse range of macromolecules.[7] The 5,6-dichloro substitution pattern has proven particularly effective in enhancing these interactions for several key therapeutic targets.

Anticancer Activity

Derivatives of 5,6-dichlorobenzimidazole have shown significant promise as anticancer agents. A key area of investigation is in the development of kinase inhibitors. For instance, novel series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles have been designed and synthesized to dually target both wild-type BRAF (BRAFWT) and its mutated form, BRAFV600E, which are critical in the MAPK signaling pathway that governs cell proliferation.[2] The hydrophobic nature of the 5,6-dichlorobenzimidazole moiety enhances binding within the allosteric hydrophobic back pocket of the kinase domain, leading to potent inhibition.[2] Some of these compounds have demonstrated impressive growth inhibitory activity across a range of cancer cell lines and can induce cell cycle arrest and apoptosis.[2]

Antimicrobial and Antiprotozoal Activity

The benzimidazole core is a cornerstone of many antimicrobial and anthelmintic drugs.[8] The 5,6-dichloro substitution has been leveraged to create potent agents against various pathogens.

-

Antibacterial/Antifungal: Derivatives have shown activity against bacterial strains like Staphylococcus aureus and fungal species.[4][9] The mechanism often involves the inhibition of crucial enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis in both microbial and cancer cells, providing a potential for dual-action drugs.[4][9]

-

Antiprotozoal: 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole has demonstrated leishmanicidal and trypanocidal activity.[10] Furthermore, 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole has shown distinct activity against protozoa.[11]

Other Therapeutic Areas

The versatility of this scaffold extends to other important targets:

-

Androgen Receptor (AR) Antagonists: Certain 5,6-dichlorobenzimidazole derivatives have been developed as potent and selective AR antagonists, which are crucial in the treatment of prostate cancer.[12]

-

Urease Inhibition: Analogs have been synthesized as potent inhibitors of the urease enzyme, a key virulence factor in pathogens like Helicobacter pylori.[13]

Experimental Protocol: Synthesis of 2-Aryl-5,6-dichloro-1H-benzimidazole

This protocol describes a representative, microwave-assisted synthesis, a method valued for its efficiency and high yields.[4][5]

Objective: To synthesize a 2-aryl-5,6-dichloro-1H-benzimidazole derivative via a sodium metabisulfite-catalyzed condensation reaction.

Materials:

-

4,5-dichloro-o-phenylenediamine

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol (EtOH)

-

Microwave synthesizer

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4,5-dichloro-o-phenylenediamine (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and sodium metabisulfite (1.2 mmol).

-

Solvent Addition: Add ethanol (3-5 mL) to the vessel to dissolve/suspend the reactants.

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120°C) for 10-20 minutes. The reaction progress should be monitored to avoid degradation. Causality Note: Microwave energy rapidly and uniformly heats the reaction, accelerating the condensation and cyclization steps far more efficiently than conventional heating.

-

Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate) to check for the consumption of starting materials and the formation of the product. Self-Validation: The appearance of a new, single major spot with a different Rf value from the starting materials indicates a successful reaction.

-

Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature. Pour the mixture into cold water (20 mL). The crude product will often precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aryl-5,6-dichloro-1H-benzimidazole.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]

Conclusion and Future Perspectives

This compound represents a cornerstone scaffold in the field of medicinal chemistry. Its straightforward synthesis and the ease with which it can be functionalized at various positions have cemented its role as a vital starting point for generating diverse chemical libraries. The proven success of its derivatives as potent modulators of kinases, microbial enzymes, and other critical biological targets ensures its continued relevance. Future research will likely focus on developing novel derivatives with enhanced selectivity and improved pharmacokinetic profiles, further expanding the therapeutic reach of this remarkable molecular framework.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 9. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5,6-Dichloro-1H-benzimidazole

This guide provides an in-depth analysis of the spectroscopic data for 5,6-Dichloro-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] As a compound of significant interest in drug development, its unambiguous structural confirmation is paramount.[1] This document synthesizes established spectroscopic principles and data from analogous structures to present a comprehensive characterization, offering field-proven insights for researchers and drug development professionals.

The structural elucidation of a novel or synthesized compound like this compound is a multi-faceted process. No single technique provides a complete picture; instead, we rely on the synergy of multiple spectroscopic methods. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the "why" behind the experimental choices and the logic of spectral interpretation.

Molecular Structure and Spectroscopic Overview

To begin, let's visualize the structure of our target molecule and the overall analytical workflow.

Caption: Molecular structure of this compound.

The analytical workflow is designed to provide orthogonal data points, ensuring a self-validating system for structural confirmation.

Caption: General workflow for spectroscopic characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind NMR

We employ ¹H NMR to determine the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and electronic state. The choice of a deuterated solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often selected for benzimidazole derivatives due to its excellent solubilizing properties and its ability to reveal the N-H proton, which might otherwise undergo rapid exchange and be unobservable in other solvents like D₂O.[3]

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol ensures reproducibility and high-quality data.

Protocol 1: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette plugged with glass wool to filter out any particulates, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

Trustworthiness: Interpreting the Spectra

The predicted spectra are based on established chemical shift principles and data from structurally similar benzimidazoles.[4][5]

¹H NMR (400 MHz, DMSO-d₆):

-

N-H Proton: The proton on the imidazole nitrogen is expected to be the most downfield signal, appearing as a broad singlet around δ 12.5-13.0 ppm .[3] Its breadth is due to quadrupolar coupling with the nitrogen and potential intermolecular hydrogen bonding.

-

Aromatic Protons: The two protons on the benzene ring (H-4 and H-7) are in identical chemical environments due to the molecule's symmetry. They will appear as a single singlet. The electron-withdrawing effect of the chlorine atoms and the fused imidazole ring will deshield these protons, placing their signal around δ 7.7-7.8 ppm .

-

C2-H Proton: The proton at the C2 position of the imidazole ring is also unique and will appear as a singlet, typically in the range of δ 8.2-8.3 ppm .[4]

¹³C NMR (100 MHz, DMSO-d₆): The symmetry of the molecule means we expect to see 4 distinct signals in the aromatic/heterocyclic region.

-

C2: This carbon, situated between two nitrogen atoms, is significantly deshielded and is expected to appear around δ 142-144 ppm .[6]

-

C4/C7: These carbons, bearing hydrogen atoms, will likely resonate around δ 115-120 ppm .

-

C5/C6: The two carbons bonded to the chlorine atoms will be influenced by the halogen's electronegativity and are predicted to be in the δ 125-130 ppm range.

-

C3a/C7a: The two bridgehead carbons will have chemical shifts in the region of δ 135-140 ppm .

Data Presentation: Summary of Predicted NMR Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton 1 | ~12.8 | Broad Singlet | 1H | N-H |

| Proton 2 | ~8.25 | Singlet | 1H | C2-H |

| Proton 3 | ~7.75 | Singlet | 2H | C4-H, C7-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbon 1 | ~143 | C2 |

| Carbon 2 | ~138 | C3a, C7a |

| Carbon 3 | ~127 | C5, C6 |

| Carbon 4 | ~117 | C4, C7 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: The Rationale Behind IR

For this compound, IR spectroscopy serves to confirm the presence of key structural features: the N-H bond, the aromatic C-H bonds, and the C=N and C=C bonds of the heterocyclic and aromatic systems. The absence of certain peaks (e.g., strong C=O) can also be crucial for confirming the purity of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern ATR-FTIR is a simple and robust method requiring minimal sample preparation.

Protocol 2: ATR-FTIR Analysis

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, with an accumulation of 16-32 scans for a good signal-to-noise ratio.

Trustworthiness: Interpreting the Spectrum

The vibrational modes of benzimidazoles are well-documented.[7]

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3000 cm⁻¹ . This broadening is a result of hydrogen bonding.[4]

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic ring.

-

C=N and C=C Stretching: The stretching vibrations of the imidazole and benzene rings will produce a series of characteristic sharp bands in the 1620-1450 cm⁻¹ region.[8]

-

C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹ .

Data Presentation: Summary of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100-3000 | Medium, Broad | N-H Stretch |

| ~3050 | Weak-Medium, Sharp | Aromatic C-H Stretch |

| 1620-1450 | Medium-Strong, Sharp | C=N and C=C Ring Stretching |

| Below 800 | Medium-Strong | C-Cl Stretch |

Part 3: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expertise & Experience: The Rationale Behind MS

We use high-resolution mass spectrometry (HRMS), typically with an electrospray ionization (ESI) source, to obtain a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula. The isotopic pattern is also a key diagnostic feature. Chlorine has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The presence of two chlorine atoms in this compound will result in a characteristic isotopic cluster for the molecular ion peak.

Experimental Protocol: ESI-HRMS

Protocol 3: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Acquire the mass spectrum in positive ion mode. The molecule is expected to readily protonate to form the [M+H]⁺ ion.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical mass. Analyze the isotopic pattern.

Trustworthiness: Interpreting the Spectrum

Molecular Ion and Isotopic Pattern: The exact mass of C₇H₄Cl₂N₂ is 185.9752. The protonated molecule, [C₇H₅Cl₂N₂]⁺, will have a monoisotopic mass of 186.9830 . The key diagnostic feature will be the isotopic pattern:

-

M⁺ peak (containing two ³⁵Cl): Relative abundance = 100%

-

(M+2)⁺ peak (containing one ³⁵Cl and one ³⁷Cl): Relative abundance = ~65%

-

(M+4)⁺ peak (containing two ³⁷Cl): Relative abundance = ~10%

This M, M+2, M+4 pattern is a clear signature of a molecule containing two chlorine atoms.[9]

Fragmentation: Under electron impact (EI) or collision-induced dissociation (CID), benzimidazoles typically fragment via characteristic pathways.[10]

-

Loss of HCN: A common fragmentation pathway for the imidazole ring is the loss of a neutral hydrogen cyanide molecule, which would lead to a fragment ion.

-

Loss of Cl: Loss of a chlorine radical is another plausible fragmentation step.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the complete structural characterization of this compound. By understanding the principles behind each technique and the expected spectral outcomes, researchers can confidently confirm the identity and purity of this important compound, ensuring the integrity of their subsequent research in drug discovery and materials science.

References

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 7. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 苏州帕诺米克生物医药科技有限公司 BioDeep™ [landscape.biodeep.cn]

- 10. scispace.com [scispace.com]

Biological activity of 5,6-Dichloro-1H-benzimidazole derivatives

An In-Depth Technical Guide to the Biological Activities of 5,6-Dichloro-1H-benzimidazole Derivatives

Abstract

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring nucleotides.[1][2] This unique characteristic allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] The introduction of dichloro substituents at the 5 and 6 positions of the benzimidazole ring significantly enhances the lipophilicity and modifies the electronic properties of the molecule, often leading to increased potency and novel mechanisms of action.[4] This guide provides a comprehensive technical overview of the diverse biological activities of this compound derivatives, including their anticancer, antiviral, and antimicrobial properties. We will delve into their mechanisms of action, present quantitative efficacy data, detail relevant experimental protocols, and explore the critical structure-activity relationships that govern their therapeutic potential.

Part 1: The this compound Core: A Privileged Scaffold

The benzimidazole nucleus is a bicyclic system where a benzene ring is fused to the 4 and 5 positions of an imidazole ring.[3] Its structural analogy to purines makes it an ideal framework for designing antagonists and inhibitors for enzymes and receptors that recognize purine-based substrates.

The addition of chlorine atoms at the 5 and 6 positions is a key strategic modification in the design of bioactive benzimidazole derivatives. This substitution pattern confers several advantageous properties:

-

Increased Lipophilicity: The two chlorine atoms enhance the molecule's lipid solubility, which can improve its ability to cross cell membranes and reach intracellular targets.[4]

-

Electronic Effects: As electron-withdrawing groups, the chlorine atoms can modulate the pKa of the imidazole nitrogen atoms and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a target's active site.[5]

-

Enhanced Binding: The increased hydrophobicity can lead to stronger interactions with hydrophobic pockets in target proteins, such as kinases, potentially increasing inhibitory activity.[4]

These combined effects make the this compound core an exceptional starting point for the development of potent and selective therapeutic agents.

Part 2: General Synthesis Strategy

The most common and efficient method for synthesizing the 2-substituted-5,6-dichloro-1H-benzimidazole core involves the condensation of 4,5-dichloro-o-phenylenediamine with a variety of aldehydes or carboxylic acids. The use of sodium metabisulfite as a mild oxidizing agent when starting with aldehydes is a widely adopted technique.[6][7]

Caption: General workflow for the synthesis of N-1 and C-2 substituted this compound derivatives.

Experimental Protocol: Synthesis of 2-Aryl-5,6-dichloro-1H-benzimidazole

This protocol describes a representative synthesis via the condensation of 4,5-dichloro-o-phenylenediamine with an aromatic aldehyde.

-

Reagent Preparation: In a round-bottom flask, dissolve 4,5-dichloro-o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in ethanol (20 mL).

-

Reaction Initiation: Add sodium metabisulfite (Na₂S₂O₅) (1.5 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Add distilled water to the residue, and collect the resulting precipitate by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-aryl-5,6-dichloro-1H-benzimidazole product.[8]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][9]

Part 3: Anticancer Activity

This compound derivatives have emerged as potent anticancer agents that exert their effects through multiple mechanisms of action, targeting key pathways involved in cell proliferation and survival.[1][10]

Mechanism 1: Kinase Inhibition (BRAF)

A primary mechanism of action for several advanced this compound derivatives is the inhibition of protein kinases, particularly those in the mitogen-activated protein kinase (MAPK) signaling pathway.[4] The MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway) is a critical regulator of cell growth, differentiation, and survival; its dysregulation is a hallmark of many cancers.[4]

Specifically, derivatives have been designed to target both the wild-type (BRAFWT) and the common V600E mutant (BRAFV600E) forms of the BRAF kinase.[4] The 5,6-dichloro moiety enhances hydrophobic interactions within the allosteric back pocket of the kinase's ATP-binding site, a strategy used to develop potent type II kinase inhibitors.[4]

Caption: Inhibition of the MAPK pathway by this compound derivatives targeting BRAF kinase.

Mechanism 2: Microtubule Disruption

Certain benzimidazole derivatives function as microtubule inhibitors, disrupting the dynamics of microtubule assembly and disassembly.[3] This action is similar to classic anticancer agents like vinca alkaloids and taxanes. By binding to tubulin, these compounds inhibit polymerization, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequently triggering apoptosis.[3]

Quantitative Data: Anticancer Potency

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) against various cancer cell lines.

| Compound Class | Target | Cancer Cell Line | Potency (IC₅₀/GI₅₀) | Reference |

| 1-substiuted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles | BRAFWT | (Enzymatic Assay) | 1.72 µM | [4] |

| 1-substiuted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles | BRAFV600E | (Enzymatic Assay) | 2.76 µM | [4] |

| Imidazo[1,5-a]pyridine-benzimidazole hybrid | Tubulin | NCI-60 Panel | 0.43 - 7.73 µmol/L | [3] |

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted for screening the anticancer activity of novel compounds.[9]

-

Cell Seeding: Seed human cancer cells (e.g., HT29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Part 4: Antiviral Activity

The this compound scaffold is present in several potent antiviral agents. A notable example is 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), a known inhibitor of transcription.[11] Further modifications of this structure have yielded compounds with significant activity against various DNA and RNA viruses.

Derivatives such as 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo counterpart (BDCRB) have demonstrated potent and selective activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.[11] Other derivatives have shown activity against poliovirus and Hantaan virus.[12][13] While the exact mechanism can vary, it often involves the inhibition of viral RNA or DNA synthesis or other critical viral enzymes.

Quantitative Data: Antiviral Potency

| Compound | Virus | Assay Type | Potency (IC₅₀) | Reference |

| DRB | HCMV | Plaque Assay | 42 µM | [11] |

| DRB | HSV-1 | Plaque Assay | 30 µM | [11] |

| TCRB | HCMV | Plaque Assay | 2.9 µM | [11] |

| BDCRB (2-bromo analog) | HCMV | Plaque Assay | ~0.7 µM | [11] |

| 5,6-dichloro-2-phenyl-benzotriazole | Hantaan Virus (HTNV) | C-FRA | 4-5 µM | [13] |

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.

-

Cell Monolayer Preparation: Seed permissive host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates to form a confluent monolayer.

-

Virus Infection: Remove the culture medium and infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Prepare serial dilutions of the test compound in an overlay medium (e.g., medium containing 0.5% methylcellulose). Remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for HCMV). The semi-solid overlay restricts virus spread to adjacent cells, resulting in localized areas of cell death called plaques.

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a solution like crystal violet. Viable cells will stain, while the plaques (areas of virus-induced cell death) will remain clear.

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. The IC₅₀ is the compound concentration that reduces the number of plaques by 50%.

Part 5: Antimicrobial Activity

Derivatives of this compound have demonstrated broad-spectrum antibacterial and antifungal activity.[14][15] The presence of electron-withdrawing groups like chlorine on the benzene ring is often associated with enhanced antimicrobial effects.[5]

The mechanism of action for these compounds can involve the inhibition of essential microbial enzymes. For instance, some benzimidazole derivatives are known to target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria.[14][16]

Quantitative Data: Antimicrobial Potency

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Potency (MIC) | Reference |

| N-benzyl-6-chloro-1H-benzimidazole derivative (4k) | S. aureus (MRSA) | 2-16 µg/mL | [17] |

| N-benzyl-6-chloro-1H-benzimidazole derivative (4k) | E. coli | 2-16 µg/mL | [17] |

| N-benzyl-6-chloro-1H-benzimidazole derivative (4k) | C. albicans | 8-16 µg/mL | [17] |

| This compound derivative | S. aureus | 3.12 mg/mL | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to ~5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control well (microbes, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader at 600 nm.

Part 6: Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the N-1 and C-2 positions of the benzimidazole core.

References

- 1. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5,6-Dichloro-2-Phenyl-Benzotriazoles: New Potent Inhibitors of Orthohantavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Multi-Faceted Assault on Cancer: Unraveling the Mechanism of Action of 5,6-Dichloro-1H-benzimidazole

An In-Depth Technical Guide for Researchers

Abstract: The benzimidazole scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent biological activity.[1][2] Among these, 5,6-Dichloro-1H-benzimidazole and its analogues have emerged as significant anti-cancer agents, notable for their ability to engage multiple, critical oncogenic pathways. This technical guide provides an in-depth exploration of the molecular mechanisms through which these compounds exert their cytotoxic effects on cancer cells. We will dissect their primary interactions with key protein kinases, their profound impact on the cellular transcription machinery, and the resulting cellular phenotypes, including apoptosis and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of anti-neoplastic compounds.

Chapter 1: The Primary Target – The Protein Kinase CK2 Signaling Nexus

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is frequently overexpressed in a wide array of human cancers, where its elevated activity often correlates with poor prognosis.[3][4] CK2 is a master regulator, phosphorylating hundreds of substrates to promote cell growth, proliferation, and survival while potently suppressing apoptosis.[5][6][7][8] This positions CK2 as a pivotal and attractive target for cancer therapy.

CK2's Pro-Survival Signaling Network

CK2 sits at the heart of several oncogenic signaling cascades. Its activity is crucial for the full activation and stability of key downstream effectors. Notably, CK2 enhances the PI3K/PTEN/Akt/mTOR pathway, a central signaling module for cell survival and proliferation.[3] It achieves this, in part, by phosphorylating and modulating the activity of the tumor suppressor PTEN, thereby perpetuating Akt activation.[9] Furthermore, CK2 is implicated in activating other survival pathways, including JAK/STAT and Ras/MEK/ERK.[3]

Inhibition of CK2 by 5,6-Dichlorobenzimidazole Derivatives

The riboside derivative of 5,6-dichlorobenzimidazole, known as DRB (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole), is a well-characterized inhibitor of CK2.[10][11] Mechanistically, DRB and similar benzimidazoles often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase's catalytic subunits and preventing the phosphorylation of its substrates.[5] This direct inhibition effectively shuts down the pro-survival signals emanating from CK2.

Downstream Consequences of CK2 Inhibition

The therapeutic effect of inhibiting CK2 is the induction of apoptosis in cancer cells.[12] By blocking CK2, 5,6-dichlorobenzimidazole derivatives disrupt the downstream signaling pathways that cancer cells have become dependent on for their survival. This leads to the de-phosphorylation and activation of pro-apoptotic proteins and the destabilization of anti-apoptotic factors, ultimately tipping the cellular balance towards programmed cell death.

Figure 1: Inhibition of the CK2 Pro-Survival Signaling Nexus.

Chapter 2: Disrupting Transcription: A Secondary Front

Beyond direct kinase inhibition, DRB mounts a powerful secondary assault by disrupting the fundamental process of transcription, which cancer cells rely on for their rapid growth and to maintain an anti-apoptotic state. This mechanism is primarily mediated through the inhibition of specific Cyclin-Dependent Kinases (CDKs).

Targeting Transcriptional CDKs

DRB is a potent inhibitor of CDK7 and, most notably, CDK9.[11][13] CDK9 is the kinase subunit of the Positive Transcription Elongation Factor b (P-TEFb). The primary role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). This phosphorylation event is a critical switch that allows Pol II to transition from transcription initiation to productive elongation.

Halting RNA Polymerase II Elongation

By inhibiting CDK9, DRB prevents the necessary phosphorylation of the Pol II CTD.[14][15] This effectively traps Pol II in a paused state near the promoter of genes, leading to premature termination of transcription.[11][16] The result is a global shutdown of the synthesis of most messenger RNAs (mRNAs).

Selective Apoptosis via Depletion of Survival Proteins

Cancer cells are often characterized by high rates of protein turnover and are critically dependent on the continuous expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, to keep the intrinsic apoptotic pathway in check. The transcriptional blockade induced by DRB causes a rapid decline in the cellular levels of these crucial survival proteins.[17][18] As their concentrations fall below a critical threshold, the balance shifts decisively in favor of pro-apoptotic proteins like Bax and Bak, triggering the mitochondrial pathway of apoptosis. This mechanism effectively exploits a key vulnerability of many cancer cells.[17][18]

Figure 2: Mechanism of Transcription Inhibition Leading to Apoptosis.

Chapter 3: Cellular Manifestations of Molecular Action

The dual assault on CK2-mediated survival signaling and transcriptional integrity culminates in distinct and measurable anti-cancer phenotypes within the cell.

Potent and Broad-Spectrum Induction of Apoptosis

The convergence of the pathways described above leads to the robust activation of the apoptotic cascade. Evidence from multiple studies demonstrates that 5,6-dichlorobenzimidazole derivatives trigger the hallmarks of apoptosis, including:

-

Caspase Activation: Cleavage and activation of initiator caspases (caspase-9) and executioner caspases (caspase-3, caspase-7).[17][18]

-

PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[17][18]

-

DNA Fragmentation: The eventual degradation of chromosomal DNA.[18]

A significant feature of this mechanism is its efficacy across different genetic backgrounds. DRB has been shown to induce apoptosis in cancer cells regardless of their p53 tumor suppressor status, engaging both p53-dependent and p53-independent cell death pathways.[13][19] This broadens its potential therapeutic window, as p53 is mutated in approximately 50% of all human cancers.

Cell Cycle Arrest

Inhibition of key cellular kinases, including CDKs and CK2, inevitably disrupts the orderly progression of the cell cycle.[7] Benzimidazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from replicating.[20][21][22] The specific phase of arrest can be cell-type dependent but is frequently observed at the G2/M or G1/S transitions.[23][24]

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| Derivative 10h | HT29 (Colon) | G2/M Arrest | [23] |

| Flubendazole | U87, U251 (Glioblastoma) | G2/M Arrest | [20][21] |

| Derivative 10 | MDA-MB-231 (Breast), SKOV3 (Ovarian) | G2/S Arrest | [24] |

| Derivative 13 | A549 (Lung), MDA-MB-231 (Breast) | G1/S Arrest | [24] |

Table 1: Summary of Reported Cell Cycle Arrest Effects of Benzimidazole Derivatives.

Chapter 4: Experimental Elucidation of Mechanisms

Validating the mechanism of action of a compound like this compound requires a suite of well-established molecular and cellular biology techniques. Below are exemplary protocols for key experiments.

Figure 3: A Standardized Experimental Workflow for Mechanistic Studies.

Protocol: Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine the effect of the compound on the phosphorylation status and expression levels of key proteins in the CK2 and apoptotic pathways.

-

Cell Treatment: Seed cancer cells (e.g., MCF-7, HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the 5,6-dichlorobenzimidazole derivative (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-Mcl-1, anti-cleaved-PARP, anti-β-actin as a loading control).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

Protocol: Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of cells undergoing apoptosis following compound treatment.

-

Cell Treatment: Seed and treat cells in 6-well plates as described above.

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Add additional binding buffer to each sample and analyze immediately on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Conclusion and Future Directions

This compound and its derivatives represent a formidable class of anti-cancer compounds that operate through a multi-pronged mechanism of action. By simultaneously inhibiting the pro-survival kinase CK2 and disrupting the transcriptional machinery through CDK9 inhibition, these molecules exploit fundamental dependencies of cancer cells, leading to potent induction of apoptosis and cell cycle arrest.[1][3][13] This dual-action mechanism makes them robust candidates for further preclinical and clinical development.

Future research should focus on structure-activity relationship (SAR) studies to develop derivatives with enhanced potency and selectivity for specific kinase targets, such as the recently identified BRAF inhibitors.[23][25] Furthermore, the ability of these compounds to sensitize cancer cells to other treatments suggests a strong potential for their use in combination therapies, potentially overcoming drug resistance and improving patient outcomes.[17][18]

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of CK2 in acute and chronic leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management [journal.waocp.org]